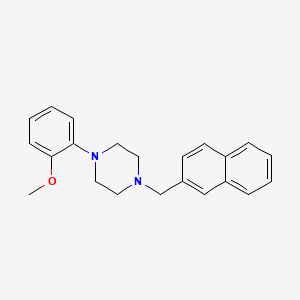

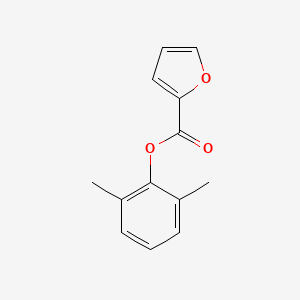

![molecular formula C16H17N3O2 B5571996 2-[3-(1-哌啶基羰基)苯氧基]嘧啶](/img/structure/B5571996.png)

2-[3-(1-哌啶基羰基)苯氧基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of pyrimidine rings and the attachment of piperidine-based substituents. For instance, a study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, highlighting a method for introducing different substituents into the piperidine ring (Boto et al., 2001).

Molecular Structure Analysis

Structural analyses reveal that compounds in this category often have planar pyrimidine rings, with piperidine rings adopting chair conformations. For example, a compound with similar structural features showed that the pyrimidine ring forms dihedral angles with adjacent rings, indicating the spatial arrangement of these molecules (Sharma et al., 2014).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex structures. The introduction of substituents like fluoro, chloro, or nitro groups can significantly alter the chemical behavior and reactivity of the pyrimidine ring, facilitating the synthesis of anticancer drug intermediates (Zhou et al., 2019).

科学研究应用

嘧啶类化合物的抗癌潜力

包括与2-[3-(1-哌啶基羰基)苯氧基]嘧啶类似结构在内的嘧啶类化合物因其抗癌特性而被广泛研究。一篇关注专利文献的综述强调了人们对基于嘧啶的支架在抗癌应用中的浓厚兴趣。这些化合物展示了多种作用机制,表明它们有可能靶向参与癌症进展的各种酶、受体或细胞过程。该综述强调了全球持续的研究工作致力于探索嘧啶类化合物作为抗癌候选药物,展示了它们在药物化学中的多功能性和前景 (Kaur 等人,2014)。

嘧啶类化合物在疼痛管理中的应用

涉及嘧啶结构的嘌呤能 P2X3 和 P2X2/3 受体拮抗剂的研究揭示了它们在疼痛管理中的潜在治疗应用。这些位于伤害感受神经元中的受体是治疗疼痛相关疾病的诱人靶点。包括嘧啶衍生物在内的选择性拮抗剂的开发可以为慢性咳嗽、膀胱疾病和胃肠道疾病等疾病提供新的治疗方法。这一研究领域强调了嘧啶化合物在解决广泛的病理状况方面的适应性,其中一些候选药物正在进行临床试验 (Marucci 等人,2019)。

嘧啶类化合物的抗炎作用和构效关系

嘧啶类化合物因其抗炎特性而被探索,它们可以抑制关键的炎症介质,如前列腺素 E2、诱导型一氧化氮合酶和肿瘤坏死因子-α。这篇综述汇编了嘧啶衍生物合成及其构效关系 (SAR) 的最新进展,提供了设计具有增强抗炎活性的新化合物的见解。详细的 SAR 分析为未来研究开发新型嘧啶类似物作为抗炎剂提供了途径,突出了该化合物在理解和治疗炎症相关疾病方面的潜力 (Rashid 等人,2021)。

嘧啶代谢在癌症中的作用超越了增殖

对癌症中嘧啶代谢 (PyM) 的综述揭示了其在细胞增殖之外的作用,影响癌细胞分化和与上皮-间质转化 (EMT) 相关的间质样状态。在白血病细胞中,嘧啶分解代谢诱导分化,而在乳腺癌和肝细胞癌等实体瘤中,它维持间质样状态。PyM 在癌症中这种非增殖性作用表明,了解嘧啶代谢可以导致开发新的治疗策略,并通过靶向参与癌症进展和转移的代谢途径来改善现有治疗方法 (Siddiqui & Ceppi,2020)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

未来方向

There are several future directions for research on piperidine derivatives. One area of research is the development of more potent and selective prostaglandin D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of these compounds in various disease states, including asthma, inflammation, and pain .

属性

IUPAC Name |

piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(19-10-2-1-3-11-19)13-6-4-7-14(12-13)21-16-17-8-5-9-18-16/h4-9,12H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIYAFLMFARCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)